molecular formula C23H19N3O4 B5974353 N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No. B5974353
M. Wt: 401.4 g/mol
InChI Key: WDXSMPRXRIEFQO-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide, also known as BZ-167, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZ-167 has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves the inhibition of specific proteins involved in various cellular processes. N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of PARP-1, a protein involved in DNA repair, which leads to DNA damage and cell death in cancer cells. In neurodegenerative diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of caspase-3, a protein involved in neuronal cell death, which leads to neuroprotection. In infectious diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of specific enzymes involved in bacterial and fungal cell wall synthesis, which leads to antimicrobial activity.
Biochemical and Physiological Effects:
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects depending on the specific application. In cancer research, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy. In neurodegenerative diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to reduce neuronal cell death, improve cognitive function, and enhance neuronal survival. In infectious diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have antimicrobial activity against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments, including its high purity and yield, its specificity for specific proteins, and its potential as a lead compound for drug development. However, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide also has limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several future directions for research on N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of analogs with improved efficacy and reduced toxicity. Additionally, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide could be studied further for its potential applications in other fields, such as cardiovascular diseases and inflammatory disorders. Overall, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has significant potential for various scientific research applications and warrants further investigation.

Synthesis Methods

The synthesis method of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves the reaction of 5-ethyl-2-aminobenzoxazole with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide in high purity and yield.

Scientific Research Applications

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied extensively for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neurodegenerative diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have neuroprotective effects by preventing neuronal cell death. In infectious diseases, N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has been studied for its potential as an antimicrobial agent, as it has shown activity against various bacterial and fungal pathogens.

properties

IUPAC Name

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-3-15-5-11-21-19(12-15)25-23(30-21)16-7-9-18(10-8-16)24-22(27)17-6-4-14(2)20(13-17)26(28)29/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXSMPRXRIEFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

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